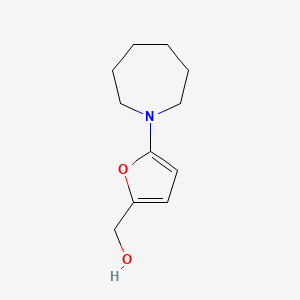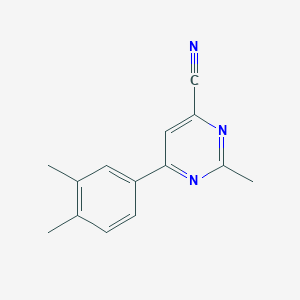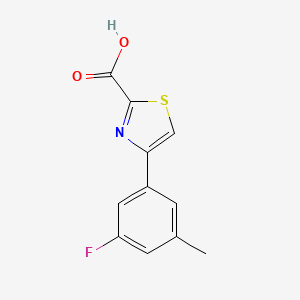
4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the thiazole ring The carboxylic acid group is located at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group with the fluoro and methyl substituents can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The thiazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methylbenzeneboronic acid: This compound shares the fluoro and methyl substituents on the phenyl ring but lacks the thiazole and carboxylic acid groups.
4-Fluoro-3-methoxyphenylboronic acid: This compound has a similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which can confer specific chemical and biological properties. The combination of the fluoro and methyl substituents on the phenyl ring can also influence the compound’s reactivity and interactions with molecular targets.
Properties
CAS No. |
886367-37-9 |
|---|---|
Molecular Formula |
C11H8FNO2S |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(3-fluoro-5-methylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-2-7(4-8(12)3-6)9-5-16-10(13-9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
FTWDHPAPHVICRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)


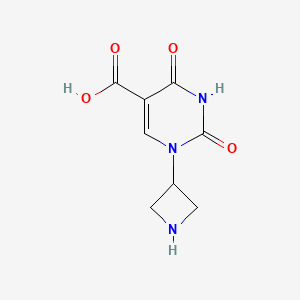



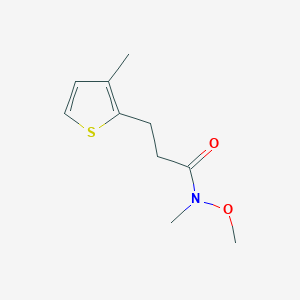
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
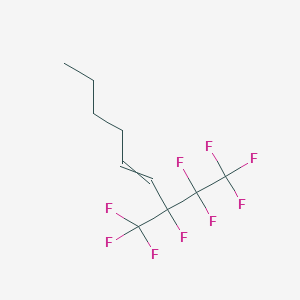
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
